
2-chloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-6-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N,N-dimethylethylamine is a widely used intermediate and starting reagent for organic synthesis . It also acts as an intermediate for the syntheses of bephenium hydroxynaphthoate, diltiazem, mepyramine, and phenyltoloxamine .
Synthesis Analysis
The synthetic process of 2-dimethylaminoethyl chloride hydrochloride involves taking dimethylethanolamine as a raw material, controlling the temperature at 5-15 DEG C under an ice water bath condition, and directly carrying out a chlorination reaction between the dimethylethanolamine and thionyl chloride .Molecular Structure Analysis
The molecular structure of 2-Chloro-N,N-dimethylethylamine hydrochloride is represented by the linear formula: (CH3)2NCH2CH2Cl · HCl . Its molecular weight is 144.04 .Chemical Reactions Analysis
2-Chloro-N,N-dimethylethylamine is a widely used intermediate and starting reagent for organic synthesis . It also acts as an intermediate for the syntheses of bephenium hydroxynaphthoate, diltiazem, mepyramine, and phenyltoloxamine .Physical And Chemical Properties Analysis
2-Chloro-N,N-dimethylethylamine hydrochloride is a white to off-white solid . It has a melting point of 201-204 °C (lit.) . It is soluble in water, with a solubility of 2000 g/L at 20 ºC . It is hygroscopic .科学的研究の応用
Molecular Synthesis and Receptor Antagonism
Research has explored the synthesis and evaluation of various benzamide derivatives, including compounds structurally related to 2-chloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-6-fluorobenzamide, for their binding affinity to serotonin receptors. For instance, studies have synthesized 3-substituted 5-chloro-2-methoxybenzamides, evaluating their affinity for serotonin-3 (5-HT3) receptors. These efforts aimed at enhancing the antagonistic activity against specific physiological reflexes, showcasing the potential of such compounds in neuroscience research (T. Kuroita, M. Sakamori, T. Kawakita, 2010).
Material Science and Nonlinear Optics
In the realm of materials science, derivatives of 1,3,5-triazine, akin to the subject compound, have been investigated for their crystal structures and packing, contributing to the development of new materials for octupolar nonlinear optics (NLO). These studies are crucial for advancing optical technologies and understanding the molecular underpinnings of material properties (R. Boese, G. Desiraju, et al., 2002).
Antimicrobial and Antitumor Applications
The synthesis and evaluation of triazine derivatives for antimicrobial activity represent another significant area of research. Specific derivatives have been synthesized and assessed for their effectiveness against various microbial strains, highlighting the compound's relevance in developing new antimicrobial agents (V. Sareen, V. Khatri, P. Jain, K. Sharma, 2006). Moreover, related compounds have been explored for their potential as antitumor agents, further underscoring the versatility and scientific interest in this chemical class (Sandra Ferrer, D. Naughton, M. Threadgill, 2002).
Corrosion Inhibition
Research into the corrosion inhibition properties of triazine derivatives on mild steel in hydrochloric acid environments has been conducted, demonstrating the compound's potential utility in protecting metals against corrosion. This work contributes to the broader field of materials engineering and protection (Ambrish Singh, K. R. Ansari, et al., 2018).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, toxic in contact with skin, causes skin irritation, causes eye irritation, may cause respiratory irritation, is suspected of causing genetic defects, and causes damage to organs through prolonged or repeated exposure .
特性
IUPAC Name |
2-chloro-N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClFN5O2/c1-21(2)13-18-10(19-14(20-13)23-3)7-17-12(22)11-8(15)5-4-6-9(11)16/h4-6H,7H2,1-3H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOVJEKNNBOSCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C2=C(C=CC=C2Cl)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

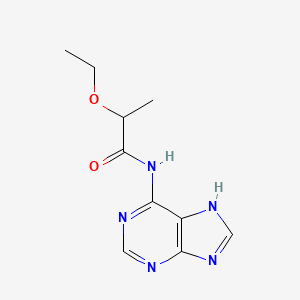
![benzyl (2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamate](/img/structure/B2944394.png)
![2-{[(2,4-Difluorobenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2944395.png)

![4-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-fluorobenzamide](/img/structure/B2944398.png)
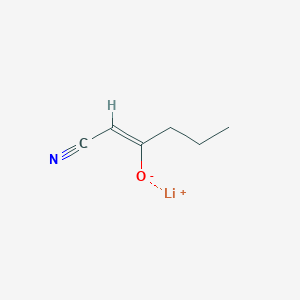
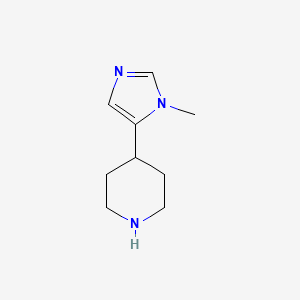
![5-{4-[(4-bromophenyl)sulfonyl]piperazino}-6-phenyl-3(2H)-pyridazinone](/img/structure/B2944407.png)
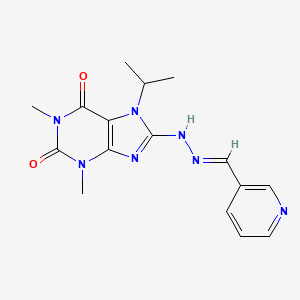

![1-[2-(Aminomethyl)-1,4-oxazepan-4-yl]-2-(4-ethylphenyl)-2-methylpropan-1-one;hydrochloride](/img/structure/B2944413.png)
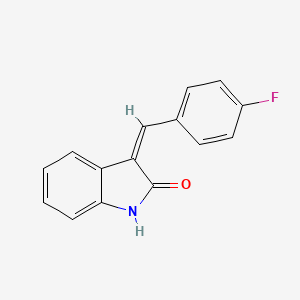
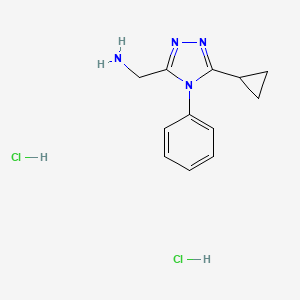
![2-benzyl-5-[(4-fluorobenzyl)thio]imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2944416.png)